4-amino-N,N-diethyl-3-methylbenzamide
Overview
Description
“4-amino-N,N-diethyl-3-methylbenzamide” is a bioactive compound . It is similar to N,N-Diethyl-3-methylbenzamide (DEET), which is the most common active ingredient in insect repellents . It is intended to provide protection against mosquitoes, ticks, fleas, chiggers, leeches, and many other biting insects .
Synthesis Analysis
The synthesis of amides, including “4-amino-N,N-diethyl-3-methylbenzamide”, can be achieved through the condensation reaction of an acid and an amine . This process often requires more energetic conditions due to the acid-base reaction between the components . Alternatively, coupling reagents or activators can be used to facilitate the transformation . Oxidative couplings have also proved to be an interesting alternative in carbon-nitrogen bond formation . For instance, amides can be synthesized by coupling aldehydes or alcohols with amines or formamides .
Molecular Structure Analysis
The structure of “4-amino-N,N-diethyl-3-methylbenzamide” is similar to DEF, except with the presence of a 3-methylbenzyl group rather than a hydrogen on its amide carbon .
Chemical Reactions Analysis
The reaction presents difficulties due to the acid-base reaction between the components, so it is necessary to use more energetic conditions .
Physical And Chemical Properties Analysis
The physical form of “4-amino-N,N-diethyl-3-methylbenzamide” is solid . It has a molecular weight of 206.29 .
Scientific Research Applications
Organic Synthesis
4-amino-N,N-diethyl-3-methylbenzamide: is a valuable compound in organic synthesis. It serves as a precursor for various organic reactions, particularly in the synthesis of amides . The compound has been used in catalytic processes, especially with copper-based metal-organic frameworks, to promote oxidative couplings . This methodology allows for the efficient synthesis of amides, which are crucial in pharmaceuticals, agrochemicals, and polymers .
Catalysis
4-amino-N,N-diethyl-3-methylbenzamide: has been used to study the effectiveness of heterogeneous catalysis. It is involved in reactions where iron catalysts are used for the reduction process to synthesize related amines . These studies contribute to the understanding of catalytic mechanisms and the development of new catalysts.
Mechanism of Action
Target of Action
The primary target of 4-amino-N,N-diethyl-3-methylbenzamide, also known as DEET, is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
DEET acts as a competitive inhibitor for the cholinesterase enzyme . This means it competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine breakdown. This interference with normal nerve function can lead to an excitatory response, particularly at high concentrations .
Biochemical Pathways
The inhibition of cholinesterase by DEET affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction and heart rate regulation. By inhibiting cholinesterase, DEET increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors .
Pharmacokinetics
It is known that deet has a molecular weight of 20628 , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of DEET and their impact on its bioavailability.
Result of Action
The result of DEET’s action is a disruption of normal nerve function, leading to an excitatory response . This can cause a variety of effects, depending on the concentration of DEET and the specific physiological processes affected by the disruption of the cholinergic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For example, in the presence of moisture and/or liquid water, certain metal-organic frameworks (MOFs) loaded with DEET can undergo structural degradation and eventual hydrolysis . This can affect the release rate of DEET, with real-world release rates likely falling between the results of laboratory tests and those of the bulk liquid .
Safety and Hazards
Future Directions
The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound “4-amino-N,N-diethyl-3-methylbenzamide”, with excellent performance . The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” .
properties
IUPAC Name |
4-amino-N,N-diethyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEAXEPPGCHKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588304 | |
Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926229-45-0 | |
Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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